molecular formula C18H24N2O2S2 B3826178 4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine CAS No. 30038-80-3

4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine

Cat. No.: B3826178
CAS No.: 30038-80-3
M. Wt: 364.5 g/mol
InChI Key: JUSVZKZBYDXBNC-UHFFFAOYSA-N
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Description

4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine is a chemical compound with the molecular formula C18H24N2O2S2. It is known for its unique structure, which includes a phenylene group flanked by two thioxo-ethanediyl groups, each connected to a morpholine ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine typically involves the reaction of 1,4-phenylenebis(1-thioxo-2,1-ethanediyl) with morpholine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine can undergo various chemical reactions, including:

    Oxidation: The thioxo groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine involves its interaction with molecular targets such as enzymes and proteins. The thioxo groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]bis(piperidine): Similar structure but with piperidine rings instead of morpholine.

    4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]bis(thiomorpholine): Contains thiomorpholine rings instead of morpholine.

Uniqueness

4,4’-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine is unique due to its specific combination of a phenylene core with thioxo-ethanediyl linkers and morpholine rings. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(2-morpholin-4-yl-2-sulfanylideneethyl)phenyl]ethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c23-17(19-5-9-21-10-6-19)13-15-1-2-16(4-3-15)14-18(24)20-7-11-22-12-8-20/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSVZKZBYDXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)CC(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325568
Record name ST50995900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30038-80-3
Record name NSC511696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50995900
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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